(3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLBJDMWGRKALK-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Substrate Preparation : (3R)-3-Methylpyrrolidine-3-carboxylic acid is synthesized via asymmetric catalysis or resolution (discussed in Section 2).
-
Boc Protection :
Mechanistic Insight :
The amine reacts with Boc-Cl via nucleophilic acyl substitution, forming a stable carbamate. Triethylamine neutralizes HCl, driving the reaction to completion.
Data Table: Key Parameters for Boc Protection
| Parameter | Value |
|---|---|
| Temperature | 20–25°C |
| Reaction Time | 4–6 hours |
| Molar Ratio (Boc-Cl:Amine) | 1.1:1 |
| Solvent | Dichloromethane |
| Yield | 85–90% |
Synthesis of (3R)-3-Methylpyrrolidine-3-carboxylic Acid
The chirality at C3 is established during pyrrolidine ring formation or via resolution of racemic mixtures.
Chiral Auxiliary-Mediated Cyclization
A diketone precursor undergoes cyclization using a chiral palladium catalyst to induce the (3R) configuration.
Enzymatic Resolution
Racemic 3-methylpyrrolidine-3-carboxylic acid is resolved using immobilized lipase B from Candida antarctica:
Chiral Pool Synthesis from L-Proline
L-Proline serves as a chiral template for introducing the methyl group at C3:
-
Methylation : L-Proline is treated with methyl iodide under basic conditions.
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Oxidation : Selective oxidation of C2 to a ketone.
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Decarboxylation : Thermal decarboxylation yields (3R)-3-methylpyrrolidine-3-carboxylic acid.
Alternative Routes via Nitrile Intermediate
Adapting methods from pyrrolidine nitrile precursors offers a scalable pathway:
Cyclization of Glycine Derivatives
-
Substrates : Glycine, acrylonitrile, paraformaldehyde.
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Hydrolysis : Nitrile → carboxylic acid via H₂SO₄ (50%, 80°C, 8 hours).
-
Boc Protection : As in Section 1.
Stereoselective Nitrile Reduction
A chiral rhodium catalyst reduces a prochiral nitrile to the (3R)-configured amine:
-
Catalyst : Rh-(S)-BINAP complex.
-
Substrate : 3-Cyano-1-Boc-pyrrolidine.
-
Conditions : H₂ (30 psi), THF, 25°C.
Comparative Analysis of Synthetic Methods
| Method | Steps | Key Advantage | Limitation | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Boc Protection | 1 | High yield, simplicity | Requires enantiopure substrate | 85–90 | >99 |
| Asymmetric Cyclization | 3 | Direct stereocontrol | Catalyst cost | 75–80 | 92–95 |
| Enzymatic Resolution | 2 | High enantiopurity | Low yield per batch | 45–50 | >99 |
| Nitrile Hydrolysis | 4 | Scalable | Racemic mixture | 40–45 | N/A |
Industrial-Scale Considerations
Cost Efficiency
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceutical agents due to its ability to act as a building block for more complex molecules. Its functional groups enable it to engage in various reactions, making it a versatile intermediate in drug synthesis.
Case Studies in Drug Development
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties against resistant strains of bacteria, such as Mycobacterium tuberculosis. A study highlighted that related compounds demonstrated minimum inhibitory concentrations (MICs) below 0.016 µg/mL against these pathogens, suggesting strong antibacterial potential .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | <0.016 | M. tuberculosis |
| 2 | 0.125 | Escherichia coli |
| 3 | 0.250 | Staphylococcus aureus |
- Anti-inflammatory Effects : In vivo studies have shown that pyrrolidine derivatives can significantly reduce inflammation markers. For instance, treatment with these compounds led to reduced edema and lower levels of pro-inflammatory cytokines in animal models .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Edema (mm) | 5.0 ± 0.5 | 2.0 ± 0.3 |
| IL-6 levels (pg/mL) | 150 ± 20 | 50 ± 10 |
| TNF-α levels (pg/mL) | 200 ± 30 | 70 ± 15 |
Organic Synthesis
The presence of the tert-butoxycarbonyl group allows for selective protection of amines during synthesis, facilitating the formation of more complex structures without unwanted side reactions.
Synthetic Applications
- The compound can be utilized as a precursor for synthesizing various bioactive molecules through established organic reactions such as:
- N-acylation reactions : The carboxylic acid can be used for acylation processes, which are crucial in peptide synthesis.
- Coupling reactions : The protected amine can participate in coupling reactions to form peptide bonds with other amino acids or derivatives.
Biochemical Research
Given its structural features, this compound could be instrumental in studying enzyme mechanisms and metabolic pathways involving pyrrolidine derivatives.
Research Insights
- Studies indicate that compounds similar to (3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid can interact with specific enzymes, suggesting potential applications in metabolic engineering and drug design .
Mechanism of Action
The mechanism of action of (3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under acidic conditions, allowing for further functionalization.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolidine Derivatives
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic Acid
- CAS : 957476-23-2
- Molecular Formula: C₁₇H₂₃NO₄
- Key Features : The o-tolyl group introduces aromaticity and steric bulk, enhancing lipophilicity compared to the methyl group in the target compound. This may improve membrane permeability but reduce aqueous solubility.
- Applications : Suitable for targeting hydrophobic binding pockets in drug design .
(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic Acid
- CAS : 1932297-75-0
- Molecular Formula : C₁₁H₂₀N₂O₄
- Key Features: The amino group at the 3-position introduces polarity, enabling zwitterionic behavior and hydrogen bonding. This contrasts with the hydrophobic methyl group in the target compound, making it more water-soluble but less lipophilic .
(R)-3-Methanesulfonyloxy-pyrrolidine-1-carboxylic Acid tert-Butyl Ester
Ring Size Variations: Piperidine vs. Pyrrolidine
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
Data Table: Structural and Physicochemical Comparison
Impact of Substituents on Solubility and Reactivity
- Methyl Group (Target Compound) : Balances hydrophobicity and steric effects, ideal for moderate membrane permeability.
- Amino Group (CAS 1932297-75-0): Enhances aqueous solubility but limits blood-brain barrier penetration due to polarity .
- o-Tolyl Group (CAS 957476-23-2) : Increases lipophilicity, favoring hydrophobic environments but reducing solubility .
Role of Ring Size
- Piperidine Derivatives (CAS 652971-20-5) : Greater flexibility may improve binding to larger active sites but reduce metabolic stability compared to pyrrolidines .
Biological Activity
(3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid, also known as Boc-β-Proline, is a derivative of proline that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrrolidine structure and the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₁H₁₉NO₄
- CAS Number : 72925-16-7
- Molecular Weight : 229.28 g/mol
- Structural Formula :
Synthesis
The synthesis of (3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid typically involves the protection of the amino group of proline using a tert-butoxycarbonyl group followed by carboxylation. Various synthetic routes have been explored, including:
- Direct carboxylation of protected proline derivatives.
- Use of coupling reagents to facilitate the formation of the desired amide bond.
Research indicates that (3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid exhibits several biological activities:
-
Anti-Fibrotic Properties :
- Studies have shown that derivatives containing the pyrrolidine structure can inhibit collagen synthesis and reduce fibrosis in liver cells. The compound demonstrated significant inhibition rates against COL1A1, a key collagen gene involved in fibrotic processes, with rates ranging from 31.18% to 49.34% compared to control substances .
- Antiviral Activity :
- Antimicrobial Effects :
Case Studies
Several studies have explored the biological effects of (3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid:
- Study on Liver Fibrosis : A recent study evaluated the effects of this compound on liver fibrosis models in vitro, demonstrating a dose-dependent reduction in fibronectin and α-SMA levels following TGFβ1 stimulation .
- Antiviral Screening : In another investigation, derivatives were screened for antiviral activity against various strains, revealing promising results that warrant further exploration into their therapeutic potential .
Data Tables
Q & A
What are the optimal multi-step synthetic routes for (3R)-1-tert-butoxycarbonyl-3-methyl-pyrrolidine-3-carboxylic acid?
Answer:
The synthesis involves palladium-catalyzed cross-coupling and acid-mediated deprotection. A representative protocol includes:
- Step 1: Coupling of intermediates using Pd(OAc)₂ (2.5 mol%), tert-butyl XPhos ligand (5 mol%), and Cs₂CO₃ in tert-butyl alcohol at 40–100°C under inert atmosphere for 5.5 hours.
- Step 2: Hydrolysis with HCl/water (93–96°C, 17 hours) to remove protecting groups.
How can researchers ensure stereochemical integrity during synthesis?
Answer:
- Use enantiomerically pure starting materials (e.g., (R)-configured precursors).
- Monitor reactions with chiral HPLC or circular dichroism (CD) . Derivatives like (3S,4R)-1-Boc-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 301226-53-9) demonstrate that steric hindrance from substituents (e.g., 3-fluorophenyl) can bias stereochemical outcomes .
- For critical steps, employ low-temperature conditions (0–20°C) to minimize racemization, as seen in analogous syntheses using DMAP and triethylamine in dichloromethane .
What purification strategies are effective for isolating the target compound?
Answer:
- Liquid-liquid extraction with dichloromethane/water removes hydrophilic impurities.
- Column chromatography (silica gel, hexane/EtOAc gradient) resolves diastereomers.
- Recrystallization from tert-butyl alcohol/water mixtures improves purity (>95%) .
How should the compound be stored to prevent degradation?
Answer:
- Store at 0–6°C in amber vials under argon.
- The tert-butoxycarbonyl (Boc) group is prone to acidic/humid conditions; use desiccants (e.g., molecular sieves) and avoid prolonged exposure to light .
What analytical methods validate the compound’s identity and purity?
Answer:
- NMR (¹H/¹³C): Confirm regiochemistry via coupling constants (e.g., pyrrolidine ring protons at δ 3.2–4.1 ppm) and Boc-group signals (δ 1.4 ppm for tert-butyl).
- HRMS: Verify molecular ion [M+H]⁺ (e.g., C₁₂H₂₁NO₄ requires m/z 260.1492).
- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) .
How to address low yields in coupling reactions?
Answer:
- Catalyst optimization: Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (XPhos vs. SPhos).
- Base selection: Replace Cs₂CO₃ with K₃PO₄ to reduce side reactions.
- Scale-down trials: Test microliter-scale reactions to identify ideal stoichiometry before scaling up .
What safety protocols are essential for handling this compound?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
- Spill management: Neutralize acidic residues with NaHCO₃ before disposal.
- Waste disposal: Partner with licensed waste services for incineration, as recommended for structurally similar pyrrolidine derivatives .
How to synthesize derivatives without racemization?
Answer:
- Protecting group strategy: Introduce Boc at an early stage to shield the amine.
- Mild conditions: Use DMAP/Et₃N for acylations at 0–20°C to preserve stereochemistry.
- Post-functionalization: Attach aryl/heteroaryl groups via Suzuki-Miyaura coupling, leveraging Pd catalysis .
What are the ecological impacts of this compound?
Answer:
- Limited ecotoxicological data are available. Assume moderate soil mobility (logP ~2.5) and potential bioaccumulation. Follow institutional guidelines for containment and disposal to mitigate environmental risks .
How to resolve contradictions in spectroscopic data?
Answer:
- Cross-validation: Compare NMR data with structurally analogous compounds (e.g., (3S,4R)-1-Boc-4-phenylpyrrolidine-3-carboxylic acid, CAS 301226-53-9) .
- Dynamic NMR: Probe rotameric equilibria in pyrrolidine rings, which may cause signal splitting.
- Impurity profiling: Use LC-MS to identify byproducts (e.g., de-Boc intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
